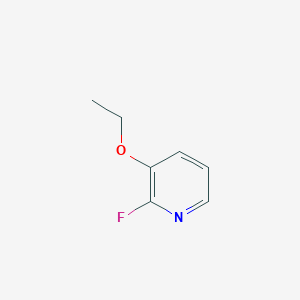

3-乙氧基-2-氟吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxy-2-fluoropyridine is a compound that is structurally related to various pyridine derivatives which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, molecular structure, and reactivity of similar ethoxy- and fluoropyridine compounds.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of pyridine rings. For instance, the synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl D- and L-furanosyl nucleosides starts from a simple sugar derivative and involves several steps, including a Grignard reaction, to introduce the fluoro and ethynyl groups . Similarly, 2-ethoxy-3-pyridylboronic acid is synthesized via a directed ortho-metalation reaction on 2-ethoxypyridine, which is a process that could potentially be adapted for the synthesis of 3-ethoxy-2-fluoropyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the structure of 2-ethoxy-3-pyridylboronic acid was elucidated, revealing intramolecular and intermolecular bonding patterns . These structural insights are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The synthesis of fluoropyridines can be achieved through fluorodenitration reactions mediated by tetrabutylammonium fluoride, which suggests that similar methods could be applied to introduce a fluorine atom into the pyridine ring of 3-ethoxy-2-fluoropyridine . Additionally, the oxidative nitration of 2-amino-3-hydroxypyridine leads to dinitropyridine derivatives, indicating that nitration followed by substitution could be a viable route for synthesizing related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. For instance, the presence of a fluorine atom can significantly affect the hypoglycemic properties of β-carbolines, as seen in the study of ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate . The spectroscopic methods, such as IR and electronic absorption spectroscopy, are used to characterize these compounds and determine properties like acidic dissociation constants .

科学研究应用

医学影像中的应用

3-乙氧基-2-氟吡啶衍生物,特别是那些标记有氟-18的衍生物,越来越多地应用于正电子发射断层扫描(PET)等医学影像技术中。这些化合物由于其稳定性和用于成像目的的氟-18有效标记而显示出潜力(Carroll 等人,2007)。

合成和化学反应性

包括类似于 3-乙氧基-2-氟吡啶的氟吡啶的合成已经使用各种方法进行了探索。据报道,氟化硝化和与四丁基氟化铵的反应等技术对于合成此类化合物是有效的(Kuduk 等人,2005)。此外,对 2-氟吡啶的反应性的研究提供了对卤代取代基相对置换速率的见解,这与了解 3-乙氧基-2-氟吡啶衍生物的化学行为有关(Schlosser & Rausis,2005)。

低血糖特性的探索

在药物化学领域,3-乙氧基-2-氟吡啶的衍生物已被合成并评估其降血糖特性。研究表明,某些氟化的 β-咔啉类化合物表现出显着的降糖作用,突出了这些化合物的潜在治疗应用(Proshchenkova 等人,2021)。

在荧光显微镜中的应用

与 3-乙氧基-2-氟吡啶相关的化合物已被用于开发用于胞质钙的荧光指示剂。这些基于罗丹明和荧光素发色团的指示剂在荧光显微镜和流式细胞术中具有应用,为生物和医学研究提供了工具(Minta 等人,1989)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3-Ethoxy-2-fluoropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of 3-Ethoxy-2-fluoropyridine in this reaction is to serve as an organoboron reagent .

Mode of Action

In the SM cross-coupling reaction, 3-Ethoxy-2-fluoropyridine interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, 3-Ethoxy-2-fluoropyridine, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 3-Ethoxy-2-fluoropyridine is the SM cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may affect the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular effect of 3-Ethoxy-2-fluoropyridine’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-2-fluoropyridine. For instance, the SM cross-coupling reaction, in which 3-Ethoxy-2-fluoropyridine participates, requires mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store 3-Ethoxy-2-fluoropyridine in a refrigerator .

属性

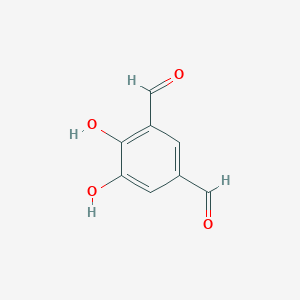

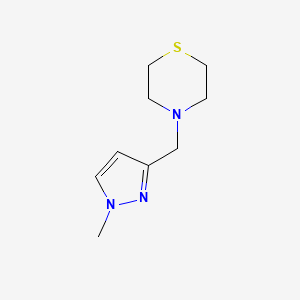

IUPAC Name |

3-ethoxy-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSHFVQEJMYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

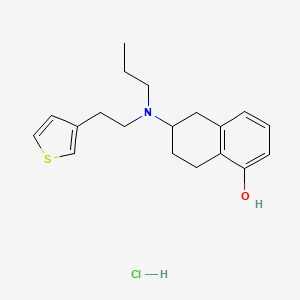

![8-((2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2565913.png)

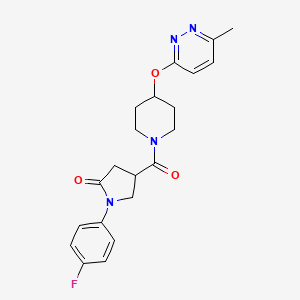

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

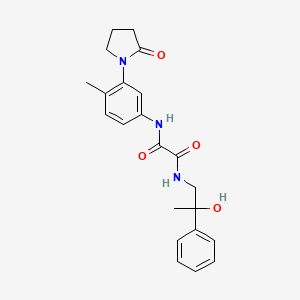

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)